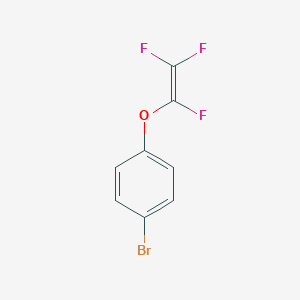

1-Bromo-4-(trifluorovinyloxy)benzene

Description

Properties

IUPAC Name |

1-bromo-4-(1,2,2-trifluoroethenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNLXBIRBHMRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=C(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939910 | |

| Record name | 1-Bromo-4-[(trifluoroethenyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184910-53-0 | |

| Record name | 1-Bromo-4-[(trifluoroethenyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 184910-53-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(trifluorovinyloxy)benzene: A Key Monomer for Advanced Fluoropolymers

Introduction: Unveiling a Versatile Fluorinated Building Block

1-Bromo-4-(trifluorovinyloxy)benzene is a pivotal organofluorine compound that serves as a critical monomer in the synthesis of high-performance fluoropolymers. Its unique structure, combining an aromatic core, a reactive trifluorovinyl ether group, and a versatile bromine handle, makes it an invaluable building block for materials scientists and organic chemists. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of perfluorocyclobutyl (PFCB) polymers. These materials are at the forefront of innovation in fields requiring exceptional thermal stability, chemical inertness, and specific optical and dielectric properties.

Core Properties and Characteristics

1-Bromo-4-(trifluorovinyloxy)benzene is a specialized chemical intermediate, and as such, detailed experimental physical and spectroscopic data are not widely published. The following table summarizes its fundamental identifiers and predicted properties.

| Property | Value | Reference(s) |

| Chemical Name | 1-Bromo-4-(trifluorovinyloxy)benzene | [1] |

| Synonyms | 4-Bromophenyl trifluorovinyl ether | [1] |

| CAS Number | 134151-77-2 | [1] |

| Molecular Formula | C₈H₄BrF₃O | [1] |

| Molecular Weight | 253.02 g/mol | [1] |

| Predicted Boiling Point | 185.9 ± 40.0 °C | |

| Predicted Density | 1.625 ± 0.06 g/cm³ | |

| Solubility | Reported to be insoluble in organic solvents. | [1] |

Spectroscopic Characterization Insights

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring. Two distinct multiplets, each integrating to 2H, would be anticipated in the aromatic region (typically δ 7.0-7.6 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with the carbon attached to the bromine (C-Br) and the carbon attached to the trifluorovinyloxy group (C-O) being the most deshielded. The two carbons of the trifluorovinyl group would also be present at characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. The trifluorovinyl group (-O-CF=CF₂) would give rise to a complex set of signals. Generally, the chemical shifts for such groups appear in the range of -80 to -171 ppm (relative to CFCl₃), with distinct signals for each of the three fluorine atoms exhibiting characteristic cis, trans, and geminal F-F coupling constants.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the ether linkage.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), C-O-C stretching of the ether linkage (~1200-1300 cm⁻¹), and strong C-F stretching vibrations (~1100-1300 cm⁻¹).

Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene: A Generalized Protocol

A specific, detailed synthesis protocol for 1-Bromo-4-(trifluorovinyloxy)benzene is not widely published. However, a general and scientifically sound two-step approach can be proposed based on established methodologies for the bromination of phenols and the subsequent formation of aryl trifluorovinyl ethers.

Step 1: Synthesis of 4-Bromophenol

The initial step involves the regioselective bromination of phenol to produce the key intermediate, 4-bromophenol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HBr, dissolve phenol in a suitable solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄). Cool the flask in an ice-salt bath to a temperature between -5°C and 0°C.[2][3]

-

Bromine Addition: Slowly add a solution of bromine in the same solvent to the stirred phenol solution via the dropping funnel. The addition should be controlled to maintain the low temperature.[3] The reaction is typically complete after the addition of one molar equivalent of bromine.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature. The solvent is then removed by distillation.

-

Purification: The resulting crude product, a mixture of ortho- and para-bromophenol, is purified by fractional distillation under reduced pressure to isolate the desired 4-bromophenol, which is a solid at room temperature.[2]

Step 2: Formation of the Trifluorovinyl Ether

The second step involves the reaction of 4-bromophenol with a source of the trifluorovinyl group. A common method for the synthesis of aryl trifluorovinyl ethers involves the reaction of a phenoxide with a suitable trifluorovinylating agent.

Experimental Protocol:

-

Phenoxide Formation: In a suitable reaction vessel, 4-bromophenol is deprotonated using a base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile to form the corresponding potassium 4-bromophenoxide.

-

Trifluorovinylation: The trifluorovinylating agent is then introduced. A common precursor for this transformation is 1,2-dichloro-1,2,2-trifluoroethane, which can be reacted with the phenoxide in the presence of a reducing agent (like zinc dust) to generate the trifluorovinyl ether. Alternatively, other specialized reagents can be employed.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered to remove inorganic salts, and the product is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield pure 1-bromo-4-(trifluorovinyloxy)benzene.

Key Reactions and Mechanistic Pathways

The utility of 1-bromo-4-(trifluorovinyloxy)benzene stems from its two primary reactive sites: the trifluorovinyl ether group and the carbon-bromine bond.

Thermal [2+2] Cyclopolymerization to form Perfluorocyclobutyl (PFCB) Polymers

The most significant reaction of this monomer is its thermal [2+2] cycloaddition polymerization. When heated above 150°C, the trifluorovinyl ether groups undergo a radical-mediated cyclodimerization to form a highly stable, four-membered perfluorocyclobutyl (PFCB) ring, linking the aromatic units together. This process proceeds without the need for catalysts or initiators and does not produce any condensation byproducts.

This polymerization mechanism allows for the creation of linear or cross-linked polymers with a unique combination of properties derived from the aromatic ether backbone and the fluorinated cyclobutyl rings. These properties include:

-

High Thermal Stability: The resulting PFCB polymers can withstand high temperatures, with glass transition temperatures often exceeding 200°C.

-

Chemical and Moisture Resistance: The fluorinated segments impart excellent resistance to a wide range of chemicals and very low water absorption.

-

Low Dielectric Constant: These polymers possess low dielectric constants and low dielectric loss, making them suitable for applications in microelectronics and high-frequency communication.

-

Optical Transparency: PFCB polymers often exhibit high optical clarity and low optical loss, which is advantageous for optical waveguide applications.

Nucleophilic Addition Reactions

The electron-deficient nature of the trifluorovinyl group makes it susceptible to nucleophilic attack. This reactivity can be harnessed to synthesize a variety of fluorinated ethers. A systematic study of nucleophilic additions to 1-bromo-4-(trifluorovinyloxy)benzene has demonstrated its versatility as an intermediate. The vinylene group can act as a nucleophile, leading to polymerized products.

Cross-Coupling Reactions

The bromine atom on the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of functional groups, further expanding the synthetic utility of this monomer and enabling the creation of more complex polymer architectures.

Applications in Research and Industry

The primary application of 1-bromo-4-(trifluorovinyloxy)benzene is as a monomer for the synthesis of perfluorocyclobutyl (PFCB) aryl ether polymers. These high-performance materials are utilized in several advanced technology sectors:

-

Photonics and Optical Devices: The high optical transparency and tunable refractive index of PFCB polymers make them excellent materials for fabricating optical waveguides, interconnections, and other components for high-speed data communication.

-

Microelectronics: Due to their low dielectric constant, low moisture absorption, and high thermal stability, PFCB polymers are used as insulating layers and encapsulants in integrated circuits and other electronic components, particularly for high-frequency applications like 5G technology.

-

Proton Exchange Membranes (PEMs) for Fuel Cells: By incorporating sulfonic acid groups into the polymer backbone, PFCB materials can be functionalized to create proton exchange membranes for fuel cells, offering good thermal and chemical stability.

-

Aerospace and High-Performance Coatings: The inherent stability and inertness of PFCB polymers make them suitable for coatings and composites in the aerospace industry, where resistance to extreme temperatures, radiation, and harsh chemicals is required.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 1-bromo-4-(trifluorovinyloxy)benzene.

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-4-(trifluorovinyloxy)benzene is a highly versatile and valuable monomer that provides access to a unique class of semi-fluorinated polymers. Its ability to undergo thermal [2+2] cyclopolymerization to form robust perfluorocyclobutyl aryl ethers has positioned it as a key material in the development of advanced technologies. The continued exploration of its reactivity and the applications of its derived polymers promises to yield further innovations in materials science, electronics, and beyond.

References

- Iacono, S. T., Weeks, N. J., & Smith, D. W. (2023). Systematic study of nucleophile additions to 1-bromo-4-(trifluorovinyloxy)benzene: A versatile intermediate toward fluorinated ethers of synthetic interest. Journal of Fluorine Chemistry, 269, 110187.

- Souzy, R., Ameduri, B., & Boutevin, B. (2004). Functional fluoropolymers for fuel cell membranes. Macromolecular Symposia, 218(1), 189-200.

- Smith Jr, D. W., Babb, D. A., Shah, H. V., Hoeglund, A., Traiphol, R., Perahia, D., ... & Boone, H. (2000). Perfluorocyclobutane (PFCB) polyaryl ethers: versatile coatings materials. Journal of Fluorine Chemistry, 104(1), 109-117.

- Mabry, J. M., Wlassics, I. D., & Smith Jr, D. W. (2005). Highly fluorinated trifluorovinyl aryl ether monomers and perfluorocyclobutane aromatic ether polymers for optical waveguide applications.

- Ligon, S. C., Husár, B., Wutzel, H., Holman, R., & Liska, R. (2014). Strategies to reduce shrinkage in photo-curable polymers: a review. Polymer Chemistry, 5(16), 4647-4661.

- Ballato, J., Foulger, S. H., & Smith Jr, D. W. (2003). Polymerization of selected trifluorovinyl ether monomers into perfluorocyclobutyl polymers. Journal of Polymer Science Part A: Polymer Chemistry, 41(19), 3029-3041.

- Jin, J., Narayan-Sarathy, S., El-Ghayoury, A., & Smith Jr, D. W. (2007). Synthesis and electronic factors in thermal cyclodimerization of functionalized aromatic trifluorovinyl ethers. Journal of the American Chemical Society, 129(21), 6834-6841.

- Ford, L. A., Mark, J. E., & Smith Jr, D. W. (2002). Siloxane-perfluorocyclobutyl block copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1734-1744.

- Topping, C., Jin, J., Fallis, S., & Smith Jr, D. W. (2007). Synthesis and characterization of novel perfluorocyclobutyl (PFCB) aryl ether polymers containing the hexafluoroisopropylidene (6F) group. Polymer, 48(2), 374-380.

- Suresh, S., & Smith Jr, D. W. (2011). Perfluorocyclobutyl (PFCB) aryl ether-based polymers for proton exchange membrane fuel cells. In Polymer membranes for fuel cells (pp. 115-141). Springer, New York, NY.

- Choi, W. S., & Smith Jr, D. W. (2005). Synthesis and characterization of new perfluorocyclobutyl (PFCB) polymers containing pendant sulfonic acid groups for proton exchange membranes. Macromolecules, 38(17), 7249-7255.

- Iacono, S. T., & Smith Jr, D. W. (2009). Perfluorocyclobutyl (PFCB) aryl ether polymers: versatile materials for photonics and electronics. Journal of Polymer Science Part A: Polymer Chemistry, 47(24), 6763-6776.

- MDPI. (2020).

- Royal Society of Chemistry. (2019). Perfluorocyclobutyl-based polymers for functional materials. Materials Chemistry Frontiers, 3(11), 2262-2276.

- American Chemical Society. (2005). Highly Fluorinated Trifluorovinyl Aryl Ether Monomers and Perfluorocyclobutane Aromatic Ether Polymers for Optical Waveguide Applications.

-

Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-bromophenol. Retrieved from [Link]

-

Sparrow. (2025, November 11). What are the derivatives of 4 - bromophenol?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

- MDPI. (2019, October 16).

- ResearchGate. (2016, August 7). Alkyl Aryl Ether Bond Formation with PhenoFluor.

- PubMed. (2006, May 31). Synthesis and electronic factors in thermal cyclodimerization of functionalized aromatic trifluorovinyl ethers. Journal of the American Chemical Society, 128(21), 7055-7064.

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-bromophenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway to 1-Bromo-4-(trifluorovinyloxy)benzene, a key intermediate in the development of advanced polymers and pharmaceutical agents. The synthesis commences with the readily available starting material, 4-bromophenol, and proceeds through a two-step sequence involving the formation of a potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate intermediate, followed by a strategic thermolysis to yield the target trifluorovinyl ether. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and critical process parameters to ensure successful and reproducible synthesis.

Introduction: The Significance of 1-Bromo-4-(trifluorovinyloxy)benzene

1-Bromo-4-(trifluorovinyloxy)benzene is a versatile synthetic building block of significant interest in both medicinal chemistry and materials science. The presence of the trifluorovinyloxy group (-OCF=CF₂) imparts unique electronic properties and can serve as a precursor to a variety of fluorine-containing moieties. Furthermore, the bromo-substituent provides a reactive handle for a wide array of cross-coupling reactions, enabling the facile introduction of this fluorinated motif into more complex molecular architectures. Aryl trifluorovinyl ethers are recognized as valuable monomers for the synthesis of specialty polymers with high thermal stability and desirable dielectric properties[1].

This guide will delineate a reliable and scalable synthetic route to 1-Bromo-4-(trifluorovinyloxy)benzene, emphasizing the chemical principles that underpin each step of the process.

The Synthetic Pathway: A Two-Step Approach from 4-Bromophenol

The most direct and efficient synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene begins with 4-bromophenol. The overall transformation can be conceptualized as the O-vinylation of the phenol with a trifluorovinyl equivalent. A well-documented approach for the synthesis of aryl trifluorovinyl ethers involves a two-step process:

-

Formation of a Tetrafluoropropanoate Intermediate: 4-bromophenol is first converted to its corresponding potassium salt, which then undergoes nucleophilic addition to hexafluoropropene oxide (HFPO). This reaction forms the potassium salt of 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoic acid.

-

Thermolysis to the Trifluorovinyl Ether: The intermediate potassium salt is then subjected to controlled thermal decomposition (thermolysis), which results in the elimination of carbon dioxide and potassium fluoride to afford the desired 1-Bromo-4-(trifluorovinyloxy)benzene.

This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields achievable in both steps.

Mechanistic Considerations

Step 1: Nucleophilic Ring-Opening of Hexafluoropropene Oxide

The initial step involves the deprotonation of 4-bromophenol with a suitable base, typically potassium hydroxide, to form the more nucleophilic potassium 4-bromophenoxide. This phenoxide then attacks the electrophilic epoxide ring of hexafluoropropene oxide. The attack preferentially occurs at the more substituted carbon atom of the epoxide, driven by the strong electron-withdrawing effect of the trifluoromethyl group. This regioselectivity leads to the formation of the desired 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate salt.

Step 2: Decarboxylative Elimination via Thermolysis

The subsequent thermolysis of the potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate is a critical step that proceeds via a concerted or stepwise elimination mechanism. Under vacuum and elevated temperatures, the carboxylate group departs as carbon dioxide, and a fluoride ion is eliminated, leading to the formation of the trifluorovinyl double bond. The choice of the cation (potassium is often preferred over sodium) can significantly influence the yield of the thermolysis step[2].

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of aryl trifluorovinyl ethers and have been adapted for the specific synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene[2].

Step 1: Synthesis of Potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate

Materials:

-

4-Bromophenol

-

Potassium hydroxide (KOH)

-

Hexafluoropropene oxide (HFPO)

-

Diethyl ether (anhydrous)

-

Water (deionized)

-

Hydrochloric acid (HCl), 30% solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Methanol (MeOH)

Procedure:

-

Formation of Potassium 4-bromophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol in a minimal amount of methanol. To this solution, add a stoichiometric equivalent of potassium hydroxide dissolved in methanol. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium salt.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator to obtain the dry potassium 4-bromophenoxide salt.

-

Reaction with HFPO: In a suitable pressure reactor, suspend the dried potassium 4-bromophenoxide in anhydrous diethyl ether. Cool the reactor to a low temperature (e.g., -78 °C) and carefully introduce hexafluoropropene oxide (HFPO) gas. The reaction is exothermic and should be controlled by the rate of HFPO addition.

-

Reaction Work-up: After the addition of HFPO is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Acidify the mixture with 30% hydrochloric acid.

-

Extraction and Drying: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Isolation of the Intermediate Acid: Remove the diethyl ether by rotary evaporation to yield the crude 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoic acid.

-

Formation of the Potassium Salt: Dissolve the crude acid in methanol and neutralize with a methanolic solution of potassium hydroxide using phenolphthalein as an indicator. Evaporate the solvent under reduced pressure and dry the resulting potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate salt under vacuum over phosphorus pentoxide.

Step 2: Thermolysis to 1-Bromo-4-(trifluorovinyloxy)benzene

Materials:

-

Potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate

-

Dry sand

Procedure:

-

Preparation for Thermolysis: Thoroughly mix the dried potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate with an equal weight of dry sand in a flask suitable for vacuum distillation.

-

Thermolysis under Vacuum: Connect the flask to a vacuum distillation apparatus with a cold trap (-78 °C). Apply a vacuum and gradually heat the flask using a suitable heating mantle or Wood's metal bath to a temperature range of 225-280 °C[2].

-

Product Collection: The volatile 1-Bromo-4-(trifluorovinyloxy)benzene will distill and be collected in the cold trap.

-

Purification: The collected condensate can be further purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-Bromophenol | - |

| Key Reagents | Potassium hydroxide, Hexafluoropropene oxide | [2] |

| Intermediate | Potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate | [2] |

| Final Product | 1-Bromo-4-(trifluorovinyloxy)benzene | - |

| Typical Yield (Overall) | 60-70% (based on analogous syntheses) | [2] |

| Boiling Point | Not explicitly reported, but expected to be higher than phenyltrifluorovinyl ether (132-134 °C) | [2] |

| Molecular Formula | C₈H₄BrF₃O | - |

| Molecular Weight | 257.02 g/mol | - |

Visualizing the Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene.

Caption: Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene.

Safety Considerations

-

Hexafluoropropene oxide (HFPO) is a toxic and reactive gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.

-

Thermolysis is conducted at high temperatures and under vacuum. Appropriate safety precautions, including the use of a blast shield, are essential.

-

Potassium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene from 4-bromophenol via a two-step sequence involving reaction with hexafluoropropene oxide followed by thermolysis is a reliable and well-precedented method. This guide provides the necessary details for researchers and scientists to successfully prepare this valuable fluorinated building block for applications in drug discovery and materials science. The provided protocols, when executed with appropriate safety measures, should afford the target compound in good yields.

References

-

The Synthesis of Trifluorovinyl Ethers. Fluorine Notes, 2(15), 1999. [Link]

-

Aromatic trifluorovinyl ethers: Synthesis, characterization and polymerization - ProQuest. [Link]

-

Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers | Request PDF - ResearchGate. [Link]

-

Systematic study of nucleophile additions to 1-bromo-4-(trifluorovinyloxy)benzene: A versatile intermediate toward fluorinated ethers of synthetic interest - OUCI. [Link]

-

Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 2022, 24(19), 3589–3593. [Link]

-

Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation from Trimethylsilyl 2-Alkoxy-2,3,3,3-tetrafluoropropionates. The Journal of Organic Chemistry, 1997, 62(23), 7890-7897. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-(trifluorovinyloxy)benzene

Foreword

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. 1-Bromo-4-(trifluorovinyloxy)benzene (CAS 134151-77-2) represents a unique building block, offering the potential for the synthesis of advanced fluorinated polymers and pharmaceuticals. However, a notable scarcity of publicly available spectroscopic data for this specific molecule presents a significant challenge for its identification and characterization.

This guide is structured to address this gap. Instead of a simple repository of data, we will embark on a predictive and comparative analysis. By leveraging established principles of spectroscopy and drawing on data from closely related analogues—1-bromo-4-(trifluoromethoxy)benzene and 1-bromo-4-(trifluoromethyl)benzene—we will construct a robust framework for the characterization of 1-bromo-4-(trifluorovinyloxy)benzene. This document will serve as a valuable resource for scientists who have synthesized this compound and are seeking to confirm its structure and purity.

Molecular Structure and Predicted Spectroscopic Features

The key to understanding the spectroscopic signature of 1-bromo-4-(trifluorovinyloxy)benzene lies in the interplay of its three main components: the 1,4-disubstituted benzene ring, the bromine atom, and the trifluorovinyloxy group (-O-CF=CF₂). Each of these will give rise to characteristic signals in NMR, IR, and Mass Spectrometry.

Figure 1: Molecular Structure of 1-Bromo-4-(trifluorovinyloxy)benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-bromo-4-(trifluorovinyloxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals only in the aromatic region. The 1,4-disubstitution pattern will give rise to a characteristic AA'BB' system, which often appears as two doublets.

-

Predicted Chemical Shifts: The protons on the benzene ring will be influenced by the electron-withdrawing nature of the bromine atom and the trifluorovinyloxy group. We can predict their approximate chemical shifts by comparison with analogues.

-

The protons ortho to the bromine (H-2 and H-6) are expected to be deshielded and appear as a doublet at a higher chemical shift.

-

The protons ortho to the trifluorovinyloxy group (H-3 and H-5) will also be deshielded and appear as a doublet at a slightly lower chemical shift than the other pair.

-

| Compound | Aromatic Protons (ppm) | Reference |

| 1-Bromo-4-(trifluoromethyl)benzene | 7.64 (d), 7.50 (d) | [1] |

| 1-Bromo-4-(trifluoromethoxy)benzene | ~7.5 (d), ~7.2 (d) | |

| 1-Bromo-4-(trifluorovinyloxy)benzene | Predicted: ~7.5-7.7 (d), ~7.2-7.4 (d) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbon signals will be split by the attached fluorine atoms.

-

Predicted Chemical Shifts and Couplings:

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the bromine (C-1) will appear at a relatively low field. The carbon attached to the oxygen (C-4) will be shifted downfield. The other two aromatic carbons (C-2/C-6 and C-3/C-5) will appear at intermediate chemical shifts.

-

Vinylic Carbons: Two signals are expected for the vinylic carbons. These will show complex splitting due to one-bond and two-bond couplings to the fluorine atoms. The carbon of the =CF₂ group will likely be a triplet of doublets, while the carbon of the =CF- group will be a doublet of triplets.

-

| Compound | C-1 (ppm) | C-4 (ppm) | CF₃/OCF₃ (ppm) | Reference |

| 1-Bromo-4-(trifluoromethyl)benzene | 132.1 | 129.7 | 123.9 (q) | [1] |

| 1-Bromo-4-(trifluoromethoxy)benzene | ~120 | ~148 | ~120 (q) | [2] |

| 1-Bromo-4-(trifluorovinyloxy)benzene | Predicted: ~120-125 | Predicted: ~150-155 | Vinylic Carbons: Predicted ~120-140 |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is the most diagnostic tool for confirming the presence and structure of the trifluorovinyloxy group. Unlike the simple singlet observed for the -CF₃ and -OCF₃ groups of the analogue compounds, the trifluorovinyloxy group will exhibit a complex splitting pattern.

-

Predicted Splitting Pattern: The three fluorine atoms on the vinyl group are chemically and magnetically non-equivalent. This will result in an AMX or ABX spin system, with three distinct signals, each showing coupling to the other two.

-

F(A): The single fluorine on the internal vinylic carbon.

-

F(M) and F(X): The two geminal fluorines on the terminal vinylic carbon. These will be cis and trans to the other fluorine.

-

We expect to see three signals, each being a doublet of doublets. The coupling constants will be characteristic of geminal, cis, and trans F-F couplings.

-

| Compound | ¹⁹F Chemical Shift (ppm) | Multiplicity | Reference |

| 1-Bromo-4-(trifluoromethyl)benzene | -62.8 | singlet | [1] |

| 1-Bromo-4-(trifluoromethoxy)benzene | ~ -58 | singlet | |

| 1-Bromo-4-(trifluorovinyloxy)benzene | Predicted: 3 distinct signals between -80 and -160 ppm | Doublet of doublets for each |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

Predicted Key Vibrational Bands:

-

C-Br Stretch: A weak to medium band in the region of 600-500 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1300-1200 cm⁻¹ for the aryl ether linkage.

-

C=C Stretch (Vinylic): A medium intensity band around 1640-1620 cm⁻¹.

-

C-F Stretch: Strong, characteristic bands in the region of 1300-1100 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Predicted Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks of approximately equal intensity, separated by 2 m/z units, due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values would be around 254 and 256.

-

Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of the bromine atom or by cleavage of the vinyloxy group.

-

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Parameters: Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm, a 30° pulse, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans for good signal-to-noise (e.g., 1024 scans).

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: 376 MHz or higher.

-

Parameters: Acquire a proton-decoupled fluorine spectrum with a spectral width of +50 to -250 ppm, a 30° pulse, a relaxation delay of 1-2 seconds, and 64-128 scans. Use a common fluorine reference standard like CFCl₃ (0 ppm).

-

IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be prepared.

-

Acquisition:

-

Spectrometer: FT-IR spectrometer.

-

Parameters: Scan the sample from 4000 to 400 cm⁻¹. Acquire 16-32 scans at a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). For a volatile compound like this, GC-MS with EI would be ideal.

-

Acquisition:

-

Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Parameters: For EI, use a standard electron energy of 70 eV. Acquire a mass spectrum over a range of m/z 50 to 400.

-

Conclusion

References

-

PubChem. Benzene, 1-bromo-4-(trifluoromethyl)-. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-(trifluoromethyl)-. [Link]

Sources

A Technical Guide to 1-Bromo-4-(trifluorovinyloxy)benzene: Synthesis, Reactivity, and Applications in Polymer Science

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(trifluorovinyloxy)benzene, a key fluorinated monomer. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on the well-established chemistry of aryl trifluorovinyl ethers (TFVEs) and aryl halides. The guide covers the compound's structure and nomenclature, general synthetic strategies, characteristic reactivity of its dual functional groups, and its primary application as a precursor for high-performance perfluorocyclobutyl (PFCB) polymers. This document is intended for researchers, chemists, and materials scientists interested in fluoropolymer chemistry and the development of advanced materials.

Introduction and Core Concepts

1-Bromo-4-(trifluorovinyloxy)benzene (CAS 134151-77-2) is a bifunctional aromatic compound of significant interest in polymer and materials science. It belongs to the class of aryl trifluorovinyl ethers (TFVEs), which are notable for their unique ability to undergo thermal [2π+2π] cyclodimerization. This reactivity provides a versatile route to forming highly stable, processable fluoropolymers known as perfluorocyclobutyl (PFCB) polymers.[1][2]

The molecule's structure incorporates two key functional moieties:

-

Aryl Trifluorovinyl Ether Group (-O-CF=CF₂): This is the polymerizable unit. The fluorine atoms render the double bond electron-deficient, enabling a thermally induced, non-chain growth cycloaddition polymerization.

-

Aryl Bromide Moiety (Br-Ar-): The bromine atom serves as a versatile synthetic handle, allowing for a wide range of post-polymerization modifications or the synthesis of complex macromolecular architectures via cross-coupling reactions.[3]

The combination of these groups in a single monomer allows for the design of advanced polymers with tailored properties such as high thermal stability, optical transparency, and chemical resistance, making them suitable for specialized applications in optics and electronics.[1]

Chemical Structure and IUPAC Nomenclature

The definitive identification of the compound is crucial to distinguish it from structurally similar but chemically distinct molecules, such as 1-bromo-4-(trifluoromethoxy)benzene.

-

IUPAC Name: 1-Bromo-4-(1,2,2-trifluoroethenoxy)benzene

-

Common Name: 1-Bromo-4-(trifluorovinyloxy)benzene

-

CAS Number: 134151-77-2

-

Molecular Formula: C₈H₄BrF₃O

| Property | Value | Reference |

| Molecular Weight | 253.02 g/mol | [4] |

| SMILES | C1=CC(=CC=C1OC(=C(F)F)F)Br | [4] |

dot

Caption: Chemical structure of 1-Bromo-4-(trifluorovinyloxy)benzene.

General Synthesis of Aryl Trifluorovinyl Ethers (TFVEs)

A common and effective strategy involves the reaction of a phenoxide with hexafluoropropene oxide (HFPO), followed by the thermolysis of an intermediate carboxylate salt.[5][6] The choice of the salt's counter-ion is critical for achieving high yields, with trimethylsilyl (TMS) esters often being superior to alkali metal salts.[6]

Experimental Protocol: General Synthesis of a TFVE from a Phenol

This protocol is a representative workflow and requires optimization for the specific substrate, 4-bromophenol.

Step 1: Formation of the 2-alkoxy-2,3,3,3-tetrafluoropropionate Intermediate

-

In a reaction vessel equipped with a stirrer and addition funnel, dissolve the starting phenol (e.g., 4-bromophenol) in a suitable aprotic solvent (e.g., anhydrous THF or diethyl ether).

-

Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to generate the sodium phenoxide in situ.

-

Cool the reaction mixture and slowly bubble hexafluoropropene oxide (HFPO) gas into the solution. The reaction is exothermic and should be carefully controlled.

-

The phenoxide attacks the more substituted carbon of HFPO, leading to the formation of an intermediate acid fluoride, which can further react with another equivalent of phenoxide to form an ester, or be hydrolyzed to the carboxylic acid upon workup.

Step 2: Conversion to Trimethylsilyl Ester

-

Hydrolyze the product from Step 1 under basic conditions (e.g., with NaOH or KOH) to obtain the sodium or potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropionate salt.

-

Isolate and thoroughly dry the salt.

-

Suspend the dry salt in an anhydrous solvent (e.g., dichloromethane) and add chlorotrimethylsilane (TMSCl).

-

Heat the mixture gently (e.g., reflux) to drive the formation of the trimethylsilyl ester, ROCF(CF₃)CO₂Si(CH₃)₃.

Step 3: Gas-Phase Thermolysis to Yield the TFVE

-

Purify the trimethylsilyl ester from Step 2.

-

Perform a gas-phase vacuum thermolysis of the purified ester. This is typically done by slowly adding the ester to a hot tube (140-160 °C) under high vacuum.[6]

-

The thermolysis reaction eliminates trimethylsilyl trifluoroacetate, yielding the desired 1-bromo-4-(trifluorovinyloxy)benzene, which is collected in a cold trap.

-

Purify the collected product, typically by vacuum distillation.

dot

Caption: General synthetic workflow for aryl trifluorovinyl ethers.

Reactivity and Synthetic Utility

The dual functionality of 1-bromo-4-(trifluorovinyloxy)benzene makes it a valuable building block for complex polymer architectures.

Reactivity of the Trifluorovinyl Ether Group

The primary reaction of the TFVE moiety is its thermal [2π+2π] cycloaddition, which forms a perfluorocyclobutane ring. When bifunctional monomers are used, this reaction leads to the formation of perfluorocyclobutyl (PFCB) polymers.[1]

-

Thermal Polymerization: Heating 1-bromo-4-(trifluorovinyloxy)benzene, typically in the absence of a solvent or in a high-boiling point solvent, above 150 °C initiates cyclodimerization of the trifluorovinyl ether groups, leading to polymer formation.[1] This is a step-growth polymerization process.

-

[2+1] Cycloaddition: The electron-deficient double bond of the TFVE group can react with carbenes. For instance, it undergoes a [2+1] cycloaddition with difluorocarbene (generated from reagents like TMSCF₂Br) to yield aryl perfluorocyclopropyl ethers.[7]

Reactivity of the Aryl Bromide Group

The bromine atom on the benzene ring is a classic functional group for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: The aryl bromide can be coupled with boronic acids or esters to introduce new aryl or vinyl substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkyne structures.

-

Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, introducing amine functionalities.

-

Heck Coupling: Coupling with alkenes can be used to extend conjugation or build complex side chains.

This reactivity allows the aryl bromide to be used either before or after polymerization of the TFVE group, providing two distinct strategic pathways for material design.

dot

Caption: Strategic pathways for synthesizing functional PFCB polymers.

Applications in Drug Development and Materials Science

While direct applications of 1-bromo-4-(trifluorovinyloxy)benzene in drug development are not documented, the resulting PFCB polymers have been explored for a variety of high-performance applications. The introduction of fluorine-containing groups is a well-known strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity.[8] However, the primary utility of this monomer lies in materials science.

-

Optical Waveguides: PFCB polymers exhibit excellent optical transparency in the visible and near-infrared spectra and have low transmission loss, making them candidates for optical waveguides and other photonic devices.[1]

-

Low-k Dielectrics: The low polarizability of the C-F bond and the structure of PFCB polymers result in materials with a low dielectric constant (low-k), which is desirable for interlayer dielectrics in microelectronics.

-

Polymer Synthesis: It serves as a monomer for creating fluorescent polymers.[4] The bromine handle allows for the post-polymerization attachment of chromophores or other functional groups to tune the material's properties.

Conclusion

1-Bromo-4-(trifluorovinyloxy)benzene is a highly valuable, albeit not extensively documented, fluorinated monomer. Its true potential is realized through the elegant and robust chemistry of its two orthogonal functional groups. The trifluorovinyl ether provides a direct pathway to thermally stable, optically transparent PFCB polymers, while the aryl bromide offers a gateway for extensive chemical modification. The synthesis of this monomer, achievable through general methods starting from 4-bromophenol, opens the door to a wide array of custom-designed fluoropolymers for advanced applications. Further research into the specific properties and reactions of this compound would be highly beneficial to the fields of polymer and materials chemistry.

References

-

Hu, G., et al. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters. Available at: [Link]

-

Ligon, D. R. (2011). Aromatic trifluorovinyl ethers: Synthesis, characterization and polymerization. ProQuest Dissertations Publishing. Available at: [Link]

-

Smith, D. W., et al. (2005). Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers. ResearchGate. Available at: [Link]

-

Igumnov, S. M., et al. (n.d.). The Synthesis of Trifluorovinyl Ethers. Fluorine Notes. Available at: [Link]

- Mabury, S. A., & Shoichet, M. S. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluoro... Macromolecules.

- Mabury, S. A., & Shoichet, M. S. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation. University of Toronto - Shoichet Lab.

-

Wikipedia (n.d.). 4-Bromo-1-fluorobenzene. Retrieved January 13, 2026, from [Link]

-

AD PHARMACHEM (n.d.). P-Bromo Fluoro Benzene. Retrieved January 13, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Fluorine: Understanding the Significance of 1-Bromo-4-(trifluoromethoxy)benzene. Available at: [Link]

Sources

- 1. Aromatic trifluorovinyl ethers: Synthesis, characterization and polymerization - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 4. biosynth.com [biosynth.com]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. nbinno.com [nbinno.com]

Reactivity of the trifluorovinyl ether functional group

An In-Depth Technical Guide to the Reactivity of the Trifluorovinyl Ether Functional Group

Authored by: Gemini, Senior Application Scientist

Abstract

The trifluorovinyl ether (TFVE) functional group, -OCF=CF₂, stands as a uniquely versatile moiety in modern chemistry. Its electron-deficient nature, conferred by the fluorine atoms, dictates a rich and diverse reactivity profile that is fundamentally different from that of its hydrocarbon counterparts. This guide provides a comprehensive exploration of the core reactive pathways of the TFVE group, including its signature thermal [2+2] cycloaddition to form perfluorocyclobutyl (PFCB) linkages, its susceptibility to radical-initiated chain-growth polymerization, and its interactions with nucleophiles. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic principles with field-proven experimental insights and protocols, offering a definitive resource on the synthesis and application of materials derived from this exceptional functional group.

Introduction: The Unique Electronic Character of Trifluorovinyl Ethers

The trifluorovinyl ether (TFVE) functional group is characterized by a carbon-carbon double bond directly attached to an oxygen atom and decorated with three fluorine atoms. This arrangement creates a highly polarized and electron-deficient π-system. The potent electron-withdrawing effects of the fluorine atoms render the vinylic carbons electrophilic and profoundly influence the group's reactivity. This electronic signature is the cornerstone of its utility, enabling a range of controlled chemical transformations that are inaccessible to conventional vinyl ethers.

The primary modes of reactivity, which will be explored in detail, are:

-

Thermal [2+2] Cycloaddition: A step-growth polymerization mechanism that proceeds through a diradical intermediate to form highly stable perfluorocyclobutyl (PFCB) rings. This is the most prominent and commercially significant reaction of TFVEs.

-

Radical Chain-Growth Polymerization: A vinyl polymerization pathway initiated by free radicals, leading to polymers with a saturated fluorocarbon backbone.

-

Nucleophilic Addition: Reactions with nucleophiles, which can lead to the formation of fluorinated arylene vinylene ether (FAVE) linkages or other functionalized structures.

Understanding these pathways is critical for harnessing the potential of TFVE-containing molecules in advanced materials, from high-performance polymers for 5G communications to functional membranes for fuel cells.[1][2]

Synthesis of Trifluorovinyl Ether Monomers

The practical application of TFVE chemistry begins with the synthesis of functional monomers. While various methods exist, a prevalent and robust strategy involves the reaction of alcohols or phenols with hexafluoropropene oxide (HFPO), followed by thermolysis.[3][4] This approach allows for the incorporation of a wide array of functional R-groups.

General Synthetic Pathway via HFPO

The synthesis typically proceeds in two main steps:

-

Nucleophilic Ring-Opening of HFPO: A sodium or potassium alkoxide/phenoxide reacts with HFPO. The nucleophile attacks the more substituted carbon of the epoxide, driven by the strong electron-withdrawing effect of the CF₃ group.[3]

-

Thermolysis: The resulting salt of the 2-alkoxy-2,3,3,3-tetrafluoropropionate is heated under vacuum. This step eliminates CO₂ and a metal fluoride to generate the trifluorovinyl ether group. The choice of cation (e.g., K⁺ over Na⁺) and the conversion of the intermediate carboxylate to a trimethylsilyl ester can significantly improve the yield of the desired TFVE product by preventing undesired side reactions.[3][4]

Protocol 1: Synthesis of an Aryl Trifluorovinyl Ether

This protocol provides a generalized methodology for the synthesis of an aryl trifluorovinyl ether from a corresponding phenol.

Step 1: Formation of the Potassium 2-phenoxy-2,3,3,3-tetrafluoropropionate Salt

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere (N₂ or Ar), dissolve the desired phenol and potassium hydroxide (KOH, 1.5-2.0 equivalents) in a suitable solvent system, such as a mixture of water and diethyl ether, in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (Bu₄NBr).[4]

-

Cool the mixture to <30°C.

-

Slowly bubble hexafluoropropene oxide (HFPO, 1.0 equivalent) through the stirred mixture. Maintain the temperature below 30°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Acidify the reaction mixture with a strong acid (e.g., 30% HCl) and separate the ethereal layer.

-

The crude 2-phenoxy-2,3,3,3-tetrafluoropropionic acid can be isolated by distillation.

-

Neutralize the isolated acid with a methanolic solution of KOH and evaporate the solvent to yield the potassium salt. Dry the salt thoroughly under vacuum over P₂O₅.[4]

Step 2: Thermolysis to Yield the Trifluorovinyl Ether

-

Mix the dried potassium salt with dry sand in a flask suitable for vacuum distillation.

-

Heat the mixture strongly (e.g., with a Bunsen burner flame or in a high-temperature bath at 225-280°C) under high vacuum (10-15 Torr).[4]

-

Collect the volatile products in a cold trap cooled with dry ice/acetone (-78°C).

-

The condensed product is the desired aryl trifluorovinyl ether, which can be further purified by fractional distillation.[4]

The Signature Reaction: Thermal [2+2] Cycloaddition

The hallmark of trifluorovinyl ether reactivity is its ability to undergo thermal [2+2] cyclodimerization and cyclopolymerization.[5] This reaction is exceptionally clean, proceeding at elevated temperatures (~150-250°C) without the need for catalysts or initiators. It forms the basis for the synthesis of perfluorocyclobutyl (PFCB) aryl ether polymers, a class of materials with outstanding thermal stability, chemical resistance, low dielectric constants, and high optical transparency.[1][5]

Mechanism: A Step-Growth Diradical Pathway

The thermal [2+2] cycloaddition of TFVEs does not follow the concerted, symmetry-forbidden pathway predicted for typical alkenes under thermal conditions. Instead, it proceeds via a non-concerted, step-growth mechanism involving a diradical intermediate.[6]

-

Initiation: At high temperatures, a C-F bond is not broken. Instead, the π-bond of the TFVE group cleaves homolytically, or more accurately, two TFVE groups approach and form a diradical intermediate.

-

Propagation/Cyclization: The diradical can exist in two forms: a 1,4-diradical that rapidly cyclizes to form the stable four-membered perfluorocyclobutyl ring, or it can react with another monomer. The formation of the PFCB ring involves a mixture of cis and trans isomers.

-

Polymerization: When a monomer containing two TFVE groups (a bis-TFVE) is heated, this process occurs intermolecularly, leading to the formation of a long-chain polymer linked by PFCB rings.

Caption: Mechanism of thermal [2+2] cycloaddition of aryl trifluorovinyl ethers.

Properties of PFCB Polymers

The unique linkage formed through this polymerization imparts exceptional properties to the resulting materials.

| Property | Typical Value/Description | Citation |

| Glass Transition Temp. (Tg) | > 200 °C, tunable by monomer structure | [5] |

| Thermal Stability (Td) | Up to 450 °C in N₂ | [5] |

| Dielectric Constant (Dk) | Very low (~2.3-2.4 at 10 GHz) | [1] |

| Water Absorption | Extremely low (< 0.1%) | [5] |

| Optical Transparency | High transparency in the visible and near-IR regions | [1] |

Protocol 2: Thermal Polymerization of a Bis-TFVE Monomer

This protocol describes the bulk polymerization of a monomer containing two trifluorovinyl ether groups to form a linear PFCB polymer.

-

Place the purified bis(trifluorovinyl ether) monomer into a clean glass reaction tube.

-

Degas the monomer by subjecting it to several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the radical process.

-

Seal the tube under vacuum or backfill with an inert gas (N₂ or Ar).

-

Place the sealed tube in a preheated oven or programmable furnace set to the desired polymerization temperature (typically 180-210°C).

-

Heat for the specified time (e.g., 24-48 hours). The viscosity of the material will increase significantly as polymerization proceeds.

-

Cool the tube to room temperature. The resulting solid polymer can be removed by carefully breaking the glass tube.

-

Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitate it into a non-solvent (e.g., methanol) to purify it from any remaining monomer.

-

Collect the purified polymer by filtration and dry under vacuum.

Radical Chain-Growth Polymerization

In addition to the thermal step-growth cycloaddition, the TFVE double bond can undergo classic chain-growth polymerization via a free-radical mechanism.[7][8] This pathway is typically initiated at lower temperatures using chemical initiators and leads to a different polymer architecture—one with a saturated poly(trifluoroethylene) backbone and pendant ether groups.

Mechanism: Initiation, Propagation, and Chain Transfer

This polymerization follows the conventional steps of a radical process.

-

Initiation: A radical initiator (e.g., a redox system like ammonium persulfate/sodium bisulfite in an emulsion polymerization) generates a primary radical. This radical adds across the TFVE double bond to create a new carbon-centered radical.

-

Propagation: The monomer radical rapidly adds to subsequent TFVE monomers, extending the polymer chain.

-

Termination/Chain Transfer: The polymerization can be terminated by conventional radical recombination. However, TFVE polymerizations are often complicated by chain transfer mechanisms, including:

-

β-Scission: The propagating radical can undergo fragmentation, leading to a carboxylic acid end group and terminating the chain.[8]

-

Hydrogen Abstraction: For TFVEs with aliphatic ether pendant groups, the propagating radical can abstract a hydrogen atom from the side chain of another monomer or polymer chain. This terminates one chain and creates a new radical on the side chain, which can initiate further branching or cross-linking.[7][8]

-

Caption: Key pathways in the radical polymerization of trifluorovinyl ethers.

Protocol 3: Redox-Initiated Emulsion Polymerization of a TFVE Monomer

Emulsion polymerization is a common technique for synthesizing high molecular weight polymers from TFVEs.[8][9]

-

To a jacketed reaction vessel, add deionized water, a surfactant (e.g., ammonium perfluorooctanoate), and a buffering agent (e.g., phosphate buffer).

-

Purge the solution with an inert gas (N₂ or Ar) for at least 30 minutes to remove oxygen.

-

Add the TFVE monomer to create an emulsion with vigorous stirring.

-

Introduce the components of the redox initiator system separately via syringe. For example, add an aqueous solution of ammonium persulfate (oxidant), followed by an aqueous solution of sodium bisulfite (reductant).

-

Maintain the reaction at a controlled, low temperature (e.g., 2-30°C) for 24-72 hours.[8]

-

Terminate the polymerization by adding an inhibitor or by precipitating the polymer.

-

Coagulate the latex by adding it to a salt solution or an alcohol (e.g., acidified methanol).

-

Filter the resulting polymer, wash thoroughly with water and methanol, and dry under vacuum.

Nucleophilic Substitution and Addition Reactions

The strong electron-withdrawing nature of the TFVE group makes it susceptible to attack by nucleophiles.[5] This reactivity is distinct from the radical-based processes and provides another avenue for creating functional materials.

Nucleophilic Vinylic Substitution/Addition

Nucleophiles such as phenoxides or alkoxides can add across the double bond. This reaction is a key step in the formation of fluorinated arylene vinylene ether (FAVE) linkages, which can be used to create copolymers. For example, the reaction between a bisphenol and a bis-TFVE monomer can lead to copolymers containing both PFCB and FAVE links.[5] The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the β-carbon, followed by elimination of a fluoride ion.

Caption: Nucleophilic addition-elimination on a trifluorovinyl ether.

This reactivity is foundational in creating copolymers that blend the properties of PFCB segments with other polymer blocks, enabling fine-tuning of material characteristics like solubility and processability.[5]

Applications in Research and Industry

The diverse reactivity of the trifluorovinyl ether group translates directly into high-value applications across multiple fields:

-

Advanced Electronics and Communications: PFCB polymers, with their exceptionally low dielectric constants and thermal stability, are prime candidates for use as insulating materials in high-frequency applications, including 5G and next-generation wireless technologies.[1]

-

Polymer Electrolyte Membranes: Sulfonated PFCB polymers and other TFVE-derived ionomers are being developed as alternative proton exchange membranes (PEMs) for fuel cells, offering potentially greater stability and performance compared to traditional materials.[2]

-

Functional Coatings and Blends: Polymers synthesized via radical polymerization of TFVEs bearing functional pendant groups (e.g., hydroxyl groups) can be used to create cross-linkable films for coatings.[9][10] Their unique structure also allows them to act as surface-modifying additives in polymer blends.[11]

-

Drug Discovery: While direct applications of the TFVE group in pharmaceuticals are less common, the broader class of fluoroalkyl ethers is of immense interest.[12][13] Groups like trifluoromethoxy (-OCF₃) are used extensively to block metabolic degradation and modulate a molecule's lipophilicity and binding properties.[14] The synthetic methodologies developed for TFVEs contribute to the broader toolkit available to medicinal chemists for creating novel fluorinated pharmacophores.

Conclusion

The trifluorovinyl ether functional group is a cornerstone of modern fluoropolymer chemistry. Its reactivity is dominated by a unique thermal [2+2] cycloaddition that provides catalyst-free access to the robust perfluorocyclobutyl linkage, forming the basis of a family of high-performance materials. Concurrently, its ability to undergo radical polymerization and react with nucleophiles opens avenues for creating a diverse range of functional polymers with tailored properties. The continuous exploration of these reaction pathways promises to further expand the application of TFVE-based materials in addressing challenges in electronics, energy, and medicine.

References

-

Hruby, V. J. (2001). Designing and Synthesizing Conformationally Constrained Peptides and Peptidomimetics. In Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]

-

Mabry, J. M., et al. (2008). Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. MDPI. [Link]

-

Shoichet, M. S., et al. (2000). Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate. Journal of Polymer Science Part A: Polymer Chemistry, 38, 1344–1354. [Link]

-

Tsvetkov, N., et al. (2005). [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Doklady Chemistry, 404, 210–211. [Link]

-

Fang, Q., et al. (2019). Perfluorocyclobutyl-based polymers for functional materials. Materials Chemistry Frontiers, 3, 1280-1301. [Link]

-

Closson, W. D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Defense Technical Information Center. [Link]

-

Lousenberg, R. D., & Shoichet, M. S. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups. The Journal of Organic Chemistry, 62(22), 7844–7849. [Link]

-

Igumnov, S. M., et al. (1998). The Synthesis of Trifluorovinyl Ethers. Fluorine Notes, 1(1). [Link]

-

Lousenberg, R. D., & Shoichet, M. S. (1999). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry, 37, 3301–3308. [Link]

-

Yuan, Y., & Shoichet, M. S. (1999). Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. Macromolecules, 32(8), 2669–2674. [Link]

-

Zhu, S., et al. (2003). Cycloaddition Reactions of β‐Trifluoroacetylvinyl Ethers. ChemInform, 34(32). [Link]

-

Smith, D. W., et al. (2005). Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers. ResearchGate. [Link]

-

Creager, S., et al. (2006). Alternative Trifluorovinyl Ether Derived Fluoropolymer Membranes and Functionalized Carbon Composite Electrodes for Fuel Cells. Journal of Macromolecular Science, Part C, 46(3), 279-293. [Link]

-

Ameduri, B. (2008). Fluoroelastomers: synthesis, properties and applications. ResearchGate. [Link]

-

Harris, J. F., & McCane, D. I. (1965). Polymers of fluorocarbon ethers and sulfides. I. Trifluoromethyl trifluorovinyl ether and sulfide. Journal of Polymer Science Part A: General Papers, 3(2), 329-343. [Link]

-

Specialty Gases Market. (n.d.). The Market for Specialty Gases: Understanding Trifluoromethyl trifluorovinyl Ether. [Link]

-

ResearchGate. (n.d.). Polymerization of aryl trifluorovinyl ethers showing diradical intermediate. [Link]

-

Maksimov, B. N., et al. (2000). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of General Chemistry, 70, 115-121. [Link]

-

Zhang, Z., et al. (2018). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Polymer Chemistry, 9(33), 4336–4340. [Link]

-

Closson, W. D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. DTIC. [Link]

-

Semantic Scholar. (n.d.). Cycloaddition reactions of -trifluoroacetylvinyl ethers. [Link]

-

Scilit. (2013). Formation and characterization of perfluorocyclobutyl polymer thin films. [Link]

-

Liu, B., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. [Link]

-

Royal Society of Chemistry. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. [Link]

-

Shoichet, M. S., et al. (2000). Surface Enrichment of Poly(trifluorovinyl ether)s in Polystyrene Blends. Macromolecules, 33(4), 1344–1349. [Link]

-

Landelle, G., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-51. [Link]

-

Yuan, Y., & Shoichet, M. S. (1999). Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. Macromolecules, 32(8), 2669-2674. [Link]

-

ResearchGate. (n.d.). Illustrious drug molecules, containing aryl-trifluoroethyl ethers. [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

-

PubMed Central. (2021). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Angewandte Chemie International Edition, 60(22), 12345-12349. [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(13), 10738. [Link]

-

PubMed Central. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 27(19), 6529. [Link]

-

YouTube. (2022). 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. [Link]

-

NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition. [Link]

-

YouTube. (2014). Photochemical (2+2) Cycloaddition Example. [Link]

-

OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]

-

PubMed Central. (2025). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Beilstein Journal of Organic Chemistry, 11, 1686-1693. [Link]

Sources

- 1. Perfluorocyclobutyl-based polymers for functional materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 11. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 12. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-Bromo-4-(trifluorovinyloxy)benzene (CAS No. 134151-77-2): A Versatile Monomer for Advanced Fluoropolymers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-bromo-4-(trifluorovinyloxy)benzene, a fluorinated monomer of significant interest in materials science and with emerging relevance to biomedical applications. We will delve into its chemical characteristics, synthesis, polymerization, and the properties of the resulting fluoropolymers, with a particular focus on their potential applications for researchers in drug development.

Introduction: The Strategic Importance of Fluorinated Polymers

Fluoropolymers have long been valued for their exceptional chemical inertness, thermal stability, and low surface energy. The introduction of fluorine atoms into a polymer backbone can dramatically alter its physicochemical properties, often leading to materials with unique and desirable characteristics. In recent years, the strategic application of fluorine in drug design and development has also gained considerable attention, as it can enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1] 1-Bromo-4-(trifluorovinyloxy)benzene serves as a key building block in the synthesis of a novel class of fluoropolymers with tunable properties, opening new avenues for innovation in both materials science and the life sciences.

Core Compound Characterization: 1-Bromo-4-(trifluorovinyloxy)benzene

1-Bromo-4-(trifluorovinyloxy)benzene is a substituted benzene derivative containing a bromine atom and a trifluorovinyloxy group.[2][3] This unique combination of functional groups makes it a highly versatile monomer for polymerization and a valuable intermediate for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of 1-bromo-4-(trifluorovinyloxy)benzene is presented in Table 1.

| Property | Value | Source |

| CAS Number | 134151-77-2 | [2][3][4] |

| Molecular Formula | C₈H₄BrF₃O | [2] |

| Molecular Weight | 253.02 g/mol | [2] |

| Appearance | Not specified, likely a liquid | N/A |

| Solubility | Insoluble in water, soluble in common organic solvents | [2] |

| SMILES | F/C(F)=C(OC1=CC=C(Br)C=C1)/F | [5] |

Spectroscopic Data (Predicted and Representative)

-

¹H NMR: Aromatic protons would appear in the range of δ 7.0-7.6 ppm, showing splitting patterns consistent with a 1,4-disubstituted benzene ring.

-

¹³C NMR: Aromatic carbons would be observed between δ 115-160 ppm. The carbons of the trifluorovinyl group would exhibit characteristic splitting due to coupling with fluorine atoms.

-

¹⁹F NMR: The three fluorine atoms of the trifluorovinyl group would give rise to distinct signals, with chemical shifts and coupling constants characteristic of this functional group.

-

IR Spectroscopy: Characteristic peaks would include C-Br stretching, C-F stretching, C=C stretching of the vinyl group, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 252/254, showing the characteristic isotopic pattern for a compound containing one bromine atom.

Synthesis and Reactivity

Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene

The synthesis of aryl trifluorovinyl ethers can be achieved through several methods. A common approach involves the reaction of a phenol with a suitable trifluorovinyl source. For 1-bromo-4-(trifluorovinyloxy)benzene, a plausible synthetic route is the reaction of 4-bromophenol with a trifluorovinylating agent.

Representative Experimental Protocol: Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene

Disclaimer: This is a representative protocol based on general methods for the synthesis of aryl trifluorovinyl ethers and should be adapted and optimized.

Materials:

-

4-Bromophenol

-

Trifluorovinyllithium or other suitable trifluorovinylating agent

-

Anhydrous aprotic solvent (e.g., THF, diethyl ether)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve 4-bromophenol in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of the trifluorovinylating agent to the cooled solution of 4-bromophenol under vigorous stirring.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-bromo-4-(trifluorovinyloxy)benzene.

Reactivity of the Trifluorovinyl Ether Group

The trifluorovinyl ether group is the key to the polymerization of this monomer. It can undergo radical polymerization to form a poly(trifluorovinyl ether) backbone. The electron-withdrawing fluorine atoms influence the reactivity of the double bond.

Reactivity of the Bromine Atom

The bromine atom on the aromatic ring provides a versatile handle for post-polymerization modification or for the synthesis of more complex monomers. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of other functional groups.

Polymerization and Characterization of Poly(1-bromo-4-(trifluorovinyloxy)benzene)

The primary application of 1-bromo-4-(trifluorovinyloxy)benzene is as a monomer for the synthesis of fluorinated polymers. The polymerization of trifluorovinyl ether monomers typically proceeds via a free-radical mechanism.

Experimental Workflow: Polymerization and Characterization

Caption: Workflow for the polymerization of 1-bromo-4-(trifluorovinyloxy)benzene.

Representative Experimental Protocol: Free-Radical Polymerization

Materials:

-

1-Bromo-4-(trifluorovinyloxy)benzene (monomer)

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous, deoxygenated solvent (e.g., benzotrifluoride, hexafluorobenzene)

Procedure:

-

In a Schlenk flask, dissolve the monomer and the initiator in the solvent.

-